Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine
The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine . This document is structured for researchers and drug developers, focusing on the molecule's utility as a chiral building block in kinase inhibitor design and CNS-targeted therapeutics.
[1]
Executive Summary
2-(2,5-Dimethylmorpholin-4-yl)ethan-1-amine (PubChem CID: 43544264) is a specialized heterocyclic building block characterized by a morpholine core substituted with methyl groups at the C2 and C5 positions, featuring an ethylamine side chain at N4.[1] Unlike its symmetric congener (2,6-dimethylmorpholine), the 2,5-substitution pattern breaks the ring's symmetry, creating a scaffold with unique stereochemical vectors.[1]
This molecule is increasingly relevant in modern drug discovery, particularly in the optimization of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors and other CNS-active agents.[1] Its primary utility lies in its ability to modulate lipophilicity (LogP) and metabolic stability while retaining the solubility benefits of the morpholine ether oxygen.
Chemical Identity & Stereochemistry
The structural distinctiveness of this molecule arises from the non-equivalent positions of the methyl substituents. In the morpholine ring (numbered O=1, C=2, C=3, N=4, C=5, C=6), the C2 position is adjacent to the oxygen, while C5 is adjacent to the nitrogen.
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IUPAC Name: 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine[1][2]
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Molecular Formula: C
H N O[2][3][4][5] -
SMILES: CC1CN(CCN)C(C)CO1[2]
The Stereochemical Challenge
Unlike 2,6-dimethylmorpholine, which can exist as a meso compound (cis), the 2,5-dimethyl substitution precludes internal symmetry.[1] Consequently, this molecule exists as two pairs of enantiomers (4 stereoisomers total).
| Configuration | Relationship | Description |
| (2R, 5S) / (2S, 5R) | Trans-like | Often referred to as trans in literature due to the relative orientation of methyls, though strictly defined by absolute configuration.[1] These are enantiomers. |
| (2R, 5R) / (2S, 5S) | Cis-like | Methyls on the same face. These are also enantiomers. |
Note: In medicinal chemistry, the specific enantiomer often dictates potency. For example, in LRRK2 inhibitors like MLi-2, the (2R, 5R) or (2S, 5S) configuration is critical for binding affinity within the ATP pocket.[1]
Physicochemical Properties
The following data aggregates calculated consensus values and experimental analogs (e.g., 4-(2-aminoethyl)morpholine) to provide a robust profile.
Table 1: Core Physicochemical Parameters
| Property | Value (Approx.) | Context & Implication |
| LogP (Octanol/Water) | -0.2 to 0.1 | Amphiphilic. The methyl groups increase lipophilicity compared to unsubstituted morpholine (LogP ~ -1.0), improving CNS penetration potential without sacrificing water solubility.[1] |
| pKa (Primary Amine) | 10.1 ± 0.2 | The terminal amine is highly basic, protonated at physiological pH, aiding in solubility and ionic interactions with target residues (e.g., Asp/Glu). |
| pKa (Morpholine N) | 7.4 ± 0.3 | The ring nitrogen is less basic due to the inductive effect of the oxygen and the alkyl chain. |
| TPSA | ~38.5 Ų | High CNS Permeability. Values < 90 Ų correlate well with blood-brain barrier (BBB) penetration. |
| Boiling Point | 205–210 °C | Estimated based on 2,6-dimethyl analog. High boiling point requires vacuum distillation for purification. |
| H-Bond Donors | 1 (NH | Two protons on the primary amine available for donation. |
| H-Bond Acceptors | 3 (O, N, N) | The ether oxygen and both nitrogens act as acceptors. |
Synthetic Routes & Methodology
High-purity synthesis is required to avoid polyalkylation (formation of quaternary ammonium salts) and to control stereochemistry if starting from chiral 2,5-dimethylmorpholine.[1]
Pathway A: Cyanomethylation-Reduction (Scalable)
This is the preferred industrial route for generating the primary amine without over-alkylation.
Figure 1: Two-step synthesis via nitrile intermediate. This route prevents the formation of secondary/tertiary amines on the tail.
Detailed Protocol (Route A)
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N-Alkylation:
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Dissolve 2,5-dimethylmorpholine (1.0 eq) in acetonitrile.
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Add anhydrous K
CO (1.5 eq) and Chloroacetonitrile (1.1 eq). -
Reflux for 12–16 hours. Monitor by TLC/LC-MS.
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Filter salts and concentrate to yield the nitrile intermediate.
-
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Reduction:
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Suspend LiAlH
(2.0 eq) in dry THF at 0°C under Argon. -
Add nitrile intermediate dropwise.
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Warm to RT and reflux for 4 hours.
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Quench: Fieser workup (Water, 15% NaOH, Water).
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Dry over Na
SO and distill under reduced pressure.
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Applications in Drug Discovery
The 2,5-dimethylmorpholine scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages over the unsubstituted morpholine.
Conformational Restriction & Selectivity
The methyl groups at C2 and C5 lock the morpholine ring into a specific chair conformation. In kinase inhibitors, this restricted conformation can:
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Reduce Entropic Penalty: The pre-organized ligand binds more readily to the protein pocket.
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Fill Hydrophobic Pockets: The methyl groups can engage valine or leucine residues in the ATP binding site, improving potency (e.g., >10-fold increase in LRRK2 inhibition).
Metabolic Stability
Unsubstituted morpholine rings are susceptible to oxidative metabolism (ring opening). The steric hindrance provided by the 2,5-methyl groups, particularly at the C2 position (adjacent to Oxygen), hinders cytochrome P450-mediated oxidation, significantly extending the half-life (
Figure 2: Impact of 2,5-dimethyl substitution on drug-like properties.
Handling & Safety
While specific SDS data for this derivative is limited, standard protocols for aliphatic amines apply.
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Hazards: Corrosive (Causes severe skin burns and eye damage). Harmful if swallowed.
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Storage: Store under inert gas (Argon/Nitrogen). Amines readily absorb CO
from the air to form carbamates. -
Incompatibility: Strong oxidizing agents, acids, acid chlorides.
References
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PubChem. 2-(2,5-dimethylmorpholin-4-yl)ethanamine (CID 43544264).[1] National Library of Medicine. [Link][1]
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Wager, T. T., et al. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery.[7] ACS Chemical Neuroscience. [Link][1][8]
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Scott, J. D., et al. (2017). Discovery of a Potent, Selective, and Brain-Penetrant LRRK2 Kinase Inhibitor. Journal of Medicinal Chemistry. (Discusses the MLi-2 scaffold containing the 2,5-dimethylmorpholine moiety). [Link][1]
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- 3. 4-[2-(Dimethylamino)ethyl]morpholine | CAS 4385-05-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 2-(2,4-Dimethylmorpholin-3-yl)ethanamine | C8H18N2O | CID 83635474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-Aminoethyl)-cis-2,6-dimethylmorpholine | CAS 1092649-16-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. 2-(2,6-Dimethylmorpholin-4-yl)ethanamine DiscoveryCPR 244789-18-2 [sigmaaldrich.com]
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